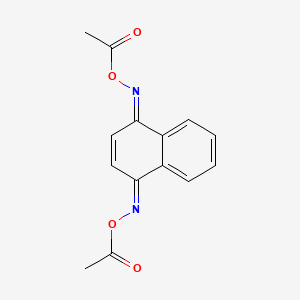

naphthoquinone bis(O-acetyloxime)

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-[(4E)-4-acetyloxyiminonaphthalen-1-ylidene]amino] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9(17)19-15-13-7-8-14(16-20-10(2)18)12-6-4-3-5-11(12)13/h3-8H,1-2H3/b15-13+,16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLXAVXQYXIQF-WXUKJITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C=CC(=NOC(=O)C)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2/C(=N/OC(=O)C)/C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Naphthoquinone Bis(O-acetyloxime) Scaffolds

The primary approach to synthesizing naphthoquinone bis(O-acetyloxime) would logically involve the initial formation of a naphthoquinone dioxime, followed by a subsequent acylation step.

Direct Acetyloxime Formation on Naphthoquinone Precursors

A direct pathway to naphthoquinone bis(O-acetyloxime) would involve a two-step process starting from a suitable naphthoquinone precursor, such as 1,4-naphthoquinone (B94277).

Step 1: Oximation of Naphthoquinone

The first step is the conversion of the carbonyl groups of the naphthoquinone to oxime functionalities. This is typically achieved by reacting the naphthoquinone with hydroxylamine (B1172632) hydrochloride in the presence of a base. For instance, the synthesis of 1,4-naphthoquinone dioxime would proceed by treating 1,4-naphthoquinone with an excess of hydroxylamine hydrochloride.

Step 2: Acetylation of the Dioxime

The resulting naphthoquinone dioxime would then undergo acylation to form the bis(O-acetyloxime). This can be accomplished using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The presence of an O-acetyloxime group on a naphthoquinone core has been documented, supporting the feasibility of this transformation.

A related synthesis of 1,4-naphthalenodione, 2-(acetyloxy)-3-(3-methyl-2-butenyl)-1-(O-acetyloxime) demonstrates the formation of an O-acetyloxime on a naphthoquinone derivative, lending credence to the proposed synthetic route. General methods for the synthesis of oxime esters often involve the reaction of an oxime with a carboxylic acid or its derivative.

Synthesis via Bis-Naphthoquinone Intermediates and Linkage Strategies

The synthesis of dimeric naphthoquinone compounds, often referred to as bis-naphthoquinones, has been reported. google.comnih.govnih.gov These strategies typically involve the coupling of two naphthoquinone units. Following the formation of a bis-naphthoquinone, the carbonyl groups could then be subjected to oximation and subsequent acetylation as described above to yield a bis(naphthoquinone bis(O-acetyloxime)) type structure. The synthesis of bis-aziridinyl dimeric naphthoquinones, for example, starts from a dichloro bis-naphthoquinone intermediate. google.comnih.govnih.gov

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity in the synthesis of substituted naphthoquinones is a significant area of research. nih.gov For a non-symmetrical naphthoquinone precursor, the differential reactivity of the carbonyl groups could potentially allow for regioselective oximation and acetyloxime formation.

Stereoselectivity would be a key consideration, particularly concerning the (E/Z) isomerism of the oxime and O-acetyloxime groups. The specific geometry of the oxime can be influenced by reaction conditions and the steric and electronic nature of the substituents on the naphthoquinone ring. Subsequent acetylation would likely preserve the stereochemistry of the parent oxime. Enantioselective synthesis strategies have been developed for other classes of naphthoquinone derivatives, often employing chiral catalysts to control the stereochemical outcome.

Catalytic Approaches in Naphthoquinone Bis(O-acetyloxime) Synthesis

While specific catalytic methods for the synthesis of naphthoquinone bis(O-acetyloxime) are not reported, catalytic strategies employed for the synthesis of other naphthoquinone derivatives and oxime esters could be adapted.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Cobalt)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to synthesize arylnaphthoquinones. researchgate.net While not directly applicable to the formation of the O-acetyloxime group itself, these methods are crucial for constructing substituted naphthoquinone precursors that could then be converted to the target compound.

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis represents a powerful tool in asymmetric synthesis. Organocatalytic approaches have been developed for the synthesis of chiral naphthoquinone derivatives. For instance, bifunctional chiral bis-squaramides have been used to catalyze the conjugate addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to enoylpyridines with high enantioselectivity. Furthermore, a visible-light-mediated, metal-free, three-component reaction for the synthesis of oxime esters has been reported using eosin (B541160) Y as a photocatalyst. nih.gov This method involves the reaction of aldehydes, anilines, and N-hydroxyphthalimide esters and could potentially be adapted for the synthesis of naphthoquinone-based oxime esters.

Chemoenzymatic Synthetic Methodologies

The intersection of chemical and enzymatic strategies offers a powerful platform for the synthesis of complex molecules like naphthoquinone bis(O-acetyloxime). While direct chemoenzymatic synthesis of the title compound is not extensively documented, related methodologies highlight the potential of this approach. Lipases, a class of hydrolases, are particularly noteworthy for their utility in acylation and the formation of ester linkages, which are central to the O-acetyloxime moiety.

A notable chemoenzymatic process involves the oxidation of amines to oximes. This can be achieved in a one-pot, two-step sequence where a lipase (B570770), such as an immobilized form of Candida antarctica lipase B (CALB), catalyzes the formation of a peracid from a suitable acyl donor and hydrogen peroxide. This peracid then acts as a chemical oxidant to convert amines to the corresponding oximes with high selectivity. rsc.org For instance, benzylamines have been efficiently transformed into their respective oximes with isolated yields of 90–98% for ketoximes and 71–82% for aldoximes. rsc.org This enzymatic generation of an oxidizing agent presents a milder and more selective alternative to traditional chemical oxidants.

Furthermore, lipases are widely employed in the enantiomer-selective acylation of racemic alcohols and amines. nih.govnih.gov This capability is crucial for introducing chirality and for the selective protection of functional groups. The chemoselective N-acylation of molecules containing both hydroxyl and amino groups, such as 5-hydroxymethylfurfurylamine, has been demonstrated using CALB with non-activated esters as acyl donors. nih.gov This selectivity is paramount when considering the synthesis of asymmetrically substituted naphthoquinone derivatives. The synthesis of O-acetyl derivatives of various oximes has also been reported, underscoring the feasibility of using enzymatic methods for the final acetylation step. nih.gov

Lipase-catalyzed site-selective deacetylation of naphthohydroquinone diacetates has also been explored. For example, Candida antarctica lipase B has been shown to selectively deacetylate one of the two acetyl groups in 2,5-dimethylnaphthalene-1,4-diol diacetate, a transformation that is challenging to achieve with chemical methods alone. elsevierpure.com This regioselectivity could be harnessed in the synthesis of partially acetylated naphthoquinone oxime derivatives.

Derivatization and Analog Synthesis of Naphthoquinone Bis(O-acetyloxime)

The derivatization of naphthoquinone bis(O-acetyloxime) is crucial for structure-activity relationship studies and the development of new compounds with tailored properties. Modifications can be targeted at the naphthoquinone core, the O-acetyloxime moieties, or through the construction of more complex polycyclic systems.

Modifications of the Naphthoquinone Core (e.g., Substituent Introduction, Ring Annulation)

A variety of synthetic strategies are available for introducing substituents onto the naphthoquinone framework. Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of 2-substituted-1,4-naphthoquinone derivatives with moderate to excellent yields. Current time information in Bangalore, IN. This technique has been successfully applied to the reaction of 1,4-naphthoquinone with both aryl and alkyl amines in the presence of a basic catalyst. Current time information in Bangalore, IN.

Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the naphthoquinone core. For instance, the oxidative coupling of naphthalene-1,4-dione with 2-substituted heterocycles in the presence of palladium acetate (B1210297) affords 2-heteroaryl-substituted naphthalene-1,4-diones. rsc.org Similarly, Heck coupling of 2-bromonaphthalene (B93597) with various acrylic esters, followed by oxidation, provides another route to substituted naphthoquinones. rsc.org The reaction of 2-acyl-1,4-naphthoquinones with substituted anilines, promoted by cerium(III) chloride, yields a range of 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov

Ring annulation, the process of building a new ring onto an existing one, significantly increases the structural complexity and diversity of naphthoquinone derivatives. The Diels-Alder reaction is a cornerstone of ring annulation strategies. For example, a versatile synthesis of fumaquinone, a prenylated naphthoquinone, utilizes a regioselective Diels-Alder reaction between a 2-alkyl-1,3-bis(trimethylsilyloxy)-1,3-diene and a bromoquinone to construct the naphthoquinone skeleton. researchgate.net The Diels-Alder reaction of 1,4-naphthoquinones with various dienes, including cyclopentadiene (B3395910) and heterodienes, can lead to a variety of polycyclic systems. researchgate.netnih.govamanote.com In some cases, these cycloaddition reactions are followed by spontaneous oxidation to afford the aromatic fused system. nih.gov

Furthermore, base-promoted ring-opening and recyclization of 2-(indol-3-yl)naphthoquinones with 2-aminobenzenethiols provides access to structurally valuable polycyclic heterocycles, demonstrating a novel nitrogen insertion into the naphthoquinone ring. researchgate.net Asymmetric Robinson annulation reactions have also been employed to construct tricyclic ABC ring systems with high stereoselectivity, which are key intermediates in the synthesis of complex natural products. nih.gov

Structural Variations of the O-Acetyloxime Moieties

Variations in the O-acetyloxime functionalities can significantly impact the chemical and biological properties of the parent compound. The synthesis of a 1,4-naphthalenedione derivative bearing a 1-(O-acetyloxime) group has been documented, showcasing the formation of this key functional group. rsc.org

The O-acetyl oxime itself can serve as a transformable directing group in palladium-catalyzed C-H bond functionalization reactions. This allows for the introduction of functional groups at positions ortho to the oxime-bearing carbon. nih.gov Following functionalization, the O-acetyl oxime can be readily converted into a variety of other useful moieties. For instance, methanolysis can yield the free oxime, which can then be hydrolyzed to the corresponding ketone, undergo a Beckmann rearrangement to form an amide, or be reduced to an amine. nih.gov

The synthesis of oximes and their subsequent O-acetylation is a well-established chemical transformation. nih.gov While the primary focus is often on the synthesis of the parent O-acetyloxime, the methodology can be adapted to introduce variations in the acyl group. By employing different acylating agents in either chemical or enzymatic acylation protocols, a library of O-acyl oxime analogs with varying chain lengths, branching, or electronic properties could be generated.

Formation of Polycyclic and Fused Systems Incorporating Naphthoquinone Bis(O-acetyloxime)

The construction of polycyclic and fused heterocyclic systems onto the naphthoquinone bis(O-acetyloxime) framework opens avenues to novel chemical scaffolds. The inherent reactivity of the naphthoquinone core provides numerous opportunities for such transformations.

The synthesis of naphthoquinone-fused pyrroles has been achieved through an intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium (B1175870) acetate. rsc.org Additionally, the reaction of 2-bromonaphthalene-1,4-dione (B50910) with 2-aminopyridine (B139424) can lead to the formation of imidazopyridinedione derivatives. rsc.org The synthesis of novel polycyclic N-heterocycle-fused naphthoquinones has also been reported through a palladium/silver-cocatalyzed intramolecular oxidative coupling and cascade [4+2] cycloaddition. researchgate.net

Hetero-Diels-Alder reactions are particularly useful for constructing fused heterocyclic systems. For example, the reaction of 1,4-naphthoquinone with 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones yields thiopyrano[2,3-d]thiazole derivatives fused to the naphthoquinone core. nih.gov Furthermore, a one-step synthesis of hexahydropyrimidine-fused 1,4-naphthoquinones has been developed via the reaction of 2-hydroxy-1,4-naphthoquinone with 1,3,5-triazinanes under microwave irradiation. beilstein-journals.org

The synthesis of bis-aziridinyl dimeric naphthoquinones demonstrates the possibility of linking two naphthoquinone units, which could potentially be further modified to include the bis(O-acetyloxime) functionality. nih.gov The synthesis of an 8-isobutyl-10-methyl-11H-indeno[2,1-a]phenanthrene, a polycyclic aromatic hydrocarbon, from a substituted indanone and a naphthyl Grignard reagent, followed by cyclization and dehydrogenation, showcases a classic approach to building complex fused ring systems that could be adapted to naphthoquinone precursors. rsc.org

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms Involving the Naphthoquinone Moiety

Electron Transfer and Redox Cycling Pathways

The naphthoquinone framework is inherently redox-active, capable of undergoing electron transfer reactions to form radical anions and dianions. nih.gov This process is fundamental to the biological activity of many quinone-containing compounds. frontiersin.org The reduction of the quinone group can proceed through a two-electron transport system, initially forming a radical anion (semiquinone) after the addition of the first electron. nih.gov The addition of a second electron generates a dianion, which in the presence of a protic solvent, can be protonated to form a hydroquinone (B1673460). nih.gov

The process of redox cycling, a cyclic process of reduction and subsequent auto-oxidation, can lead to the generation of reactive oxygen species (ROS). frontiersin.org This occurs when the reduced forms of the naphthoquinone react with molecular oxygen. frontiersin.org This reactivity is a hallmark of many quinones and is a key aspect of their biological effects. frontiersin.org

Nucleophilic Addition Reactions and Michael Acceptor Properties

The naphthoquinone moiety contains an α,β-unsaturated carbonyl system, rendering it an excellent Michael acceptor. redalyc.orgnih.gov This characteristic makes the quinone ring susceptible to 1,4-conjugate addition by a wide range of nucleophiles. nih.govmdpi.com Nucleophiles such as thiols and amines can readily add to the electrophilic double bond of the quinone ring. nih.govnih.gov

The reaction of naphthoquinones with primary amines, for instance, can lead to the formation of amino-substituted naphthoquinone derivatives. nih.gov The reaction of 1,2-naphthoquinone (B1664529) with primary amines results in the incorporation of an imino group at the 4-position, transforming the 1,2-naphthoquinone structure into a 1,4-naphthoquinone (B94277) derivative. nih.gov Similarly, reactions with thiols can lead to the formation of thioether-substituted naphthoquinones. nih.gov

The general mechanism of Michael addition to a quinone involves the attack of the nucleophile on one of the electrophilic carbons of the double bond, followed by tautomerization to regain aromaticity in the hydroquinone form, which can then be oxidized to the quinone. nih.gov The presence of the two O-acetyloxime groups in naphthoquinone bis(O-acetyloxime) is expected to influence the regioselectivity and rate of nucleophilic attack due to their electronic and steric effects.

| Nucleophile | Product Type | General Observation | Reference |

| Primary Amines | Amino-substituted naphthoquinones | Can lead to C-N bond formation at various positions. | nih.gov |

| Thiols | Thioether-substituted naphthoquinones | Readily forms C-S bonds via Michael addition. | nih.gov |

| N-Acetyl-L-cysteine | Thia-Michael adducts | Reaction can be complex with potential for redox side reactions. | nih.gov |

This table provides a generalized overview of nucleophilic additions to the naphthoquinone core based on available literature for related compounds.

Generation and Reactivity of Transient Intermediates (e.g., Quinone Methides, Radicals)

The naphthoquinone framework can serve as a precursor for the generation of highly reactive transient intermediates, such as quinone methides and various radical species.

Quinone Methides: Ortho-naphthoquinone methides are reactive intermediates that can be generated from appropriate precursors, such as o-hydroxybenzyl derivatives. researchgate.netnih.govresearchgate.netacs.orgnih.gov These intermediates are highly susceptible to trapping by nucleophiles and can participate in cycloaddition reactions. researchgate.netresearchgate.netacs.orgnih.gov While the direct generation from naphthoquinone bis(O-acetyloxime) is not explicitly documented, related transformations of naphthoquinone derivatives suggest the potential for forming such species under specific reaction conditions. nih.gov

Radicals: The reaction of naphthoquinones can also proceed through radical pathways. For example, the addition of thiohydantoins to 1,4-naphthoquinone derivatives has been shown to involve an electron transfer pathway, leading to the formation of stable organic radicals. mdpi.com Furthermore, free-radical alkylations of 2-hydroxy-1,4-naphthoquinone (B1674593) have been reported. acs.org The one-electron reduction of the naphthoquinone core leads to the formation of a semiquinone radical. nih.gov These radical species can participate in a variety of subsequent reactions, contributing to the diverse reactivity of naphthoquinones. nih.gov

Mechanistic Aspects of O-Acetyloxime Functionality

The two O-acetyloxime groups are not merely passive substituents; they actively participate in and influence the chemical reactivity of the molecule.

Role of O-Acetyloxime as a Directing Group in C-H Activation and Functionalization

The oxime functionality, and by extension the O-acetyloxime group, can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. nih.govrsc.org This strategy allows for the regioselective introduction of functional groups at positions that would otherwise be difficult to access. In palladium-catalyzed reactions, the oxime nitrogen can coordinate to the metal center, bringing the catalyst into proximity of a specific C-H bond and facilitating its activation. nih.govnih.gov

While direct studies on naphthoquinone bis(O-acetyloxime) are limited, the use of oxime ethers as directing groups for the palladium-catalyzed C(sp³)-H acetoxylation of alcohol derivatives has been demonstrated. elsevierpure.com This suggests that the O-acetyloxime groups in naphthoquinone bis(O-acetyloxime) could potentially direct the functionalization of the naphthoquinone ring or adjacent alkyl chains, if present. The efficiency and regioselectivity of such a process would depend on the specific reaction conditions and the geometry of the resulting palladacycle intermediate.

| Catalyst System | Transformation | General Principle | Reference |

| Palladium(II) | C-H Acetoxylation | The oxime directs the palladium catalyst to a specific C-H bond. | elsevierpure.comrsc.org |

| Palladium(II) | C-H Arylation/Alkylation | The directing group facilitates the formation of a new C-C bond. | nih.gov |

This table illustrates the potential role of the O-acetyloxime group as a directing group based on studies of related oxime-containing compounds.

Cleavage and Transformation Reactions of the O-Acetyloxime Unit

The O-acetyloxime group is a versatile functionality that can be cleaved or transformed under various reaction conditions. The N-O bond in oximes is relatively weak and can be cleaved under reductive or oxidative conditions, as well as through photochemically or transition metal-induced pathways. mdpi.com

The acetyl group of the O-acetyloxime can be selectively removed under mild, neutral conditions using reagents such as dibutyltin (B87310) oxide. nih.govresearchgate.net This deacetylation would yield the corresponding naphthoquinone bis(oxime). The oxime functionality itself can then be hydrolyzed back to the parent quinone under acidic conditions or using various other methods.

| Reagent/Condition | Transformation | Product Type | Reference |

| Dibutyltin oxide | Deacetylation | Naphthoquinone bis(oxime) | nih.govresearchgate.net |

| Acidic conditions | Hydrolysis of oxime | Parent naphthoquinone | libretexts.org |

| Reductive/Oxidative conditions | N-O bond cleavage | Various functionalized products | mdpi.com |

This table summarizes potential cleavage and transformation reactions of the O-acetyloxime group based on general organic chemistry principles and literature on related compounds.

Computational and Theoretical Insights into Reaction Pathways

While direct computational studies on naphthoquinone bis(O-acetyloxime) are not extensively available in the current body of scientific literature, a wealth of theoretical research on structurally related naphthoquinone derivatives and oximes provides significant insights into its probable chemical reactivity and behavior. By examining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations of these analogous compounds, we can extrapolate and infer the mechanistic pathways and energetic landscapes that likely govern the reactions of naphthoquinone bis(O-acetyloxime).

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure, stability, and reaction mechanisms of quinone-based compounds. Studies on various naphthoquinone derivatives and oximes offer a robust framework for understanding the energetics and transition states associated with naphthoquinone bis(O-acetyloxime).

Theoretical investigations into the formation of oximes from carbonyl compounds have detailed the reaction mechanism, which typically proceeds through a classical imine formation pathway. researchgate.net These studies, often employing DFT calculations, have analyzed the energetics of the reaction steps under different conditions, including neutral, acidic, and catalyzed environments. researchgate.net For instance, the formation of oximes is known to be catalyzed by acid, and computational models have explored the protonation steps and the role of explicit solvent molecules in assisting proton transfer. researchgate.net The hydrolysis of oximes has also been studied using DFT, with the rate-determining step in both neutral and acidic aqueous solutions identified as the nucleophilic attack of water molecules on the imine carbon atom. researchgate.net

In the context of naphthoquinone oximes, DFT calculations have been instrumental in determining the relative stability of different tautomers and conformers. For example, a study on 2-hydroxy-3-methyl-1,4-naphthoquinone-1-oxime revealed that the keto form exists as a more stable amphi conformer due to the formation of a five-membered ring through an N⋯H–O intramolecular hydrogen bond. researchgate.net This highlights the importance of intramolecular interactions in dictating the preferred geometry and, consequently, the reactivity of such systems. The calculated stability of this conformer was found to be significantly higher than its anti and syn counterparts, a finding supported by experimental X-ray diffraction data. researchgate.net

Furthermore, DFT is widely used to assess the chemical reactivity of substituted naphthoquinones by calculating various physicochemical properties. ajpchem.org These properties, including total energy, HOMO-LUMO gap, chemical hardness, and electrophilicity, are crucial in predicting how a molecule will interact with other reagents. ajpchem.org The introduction of substituents, such as the O-acetyloxime groups in naphthoquinone bis(O-acetyloxime), is expected to significantly influence these electronic parameters and thus modulate the compound's reactivity. ajpchem.org For a series of ortho-substituted naphthoic acids, DFT calculations have been used to correlate the rotational barriers of the substituent with changes in bond lengths, bond angles, and other geometric and spectroscopic parameters. ajpchem.org

The table below summarizes key findings from DFT studies on related naphthoquinone and oxime compounds, which can be used to infer the properties of naphthoquinone bis(O-acetyloxime).

| Compound/System | Computational Method | Key Findings | Reference |

| Model Oxime Formation | DFT with solvation model | Aniline accelerates the rate of oxime formation by orders of magnitude. researchgate.net | researchgate.net |

| Imine Oxime Hydrolysis | DFT at B3LYP/6-311G(d,p) | The rate-determining step is the nucleophilic attack of water on the imine carbon. researchgate.net | researchgate.net |

| 2-hydroxy-3-methyl-1,4-naphthoquinone-1-oxime | Hartree-Fock and DFT | The amphi conformer is the most stable due to intramolecular hydrogen bonding. researchgate.net | researchgate.net |

| Ortho-substituted Naphthoic Acids | DFT | Substituents significantly affect chemical reactivity parameters like HOMO-LUMO gap and chemical hardness. ajpchem.org | ajpchem.org |

| Quinoxaline Oxime Ethers | DFT (PBE1PBE/6-31+G*) | The HOMO-LUMO energy gaps indicate various charge-transfer possibilities within the molecules. biointerfaceresearch.com | biointerfaceresearch.com |

These DFT studies collectively suggest that the reactivity of naphthoquinone bis(O-acetyloxime) will be heavily influenced by the electronic effects of the bis(O-acetyloxime) groups, the potential for intramolecular interactions, and the specific reaction conditions.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by providing a dynamic picture of molecular behavior and interactions in a condensed phase, such as in solution. While direct MD simulations of naphthoquinone bis(O-acetyloxime) reactivity are scarce, studies on related systems provide valuable insights into how this compound might behave in a realistic chemical environment.

MD simulations have been effectively used to study the stability of protein-ligand complexes involving naphthoquinone derivatives. frontiersin.org In one such study, the stability of a complex between a naphthoquinone derivative and a target protein was evaluated at various temperatures, demonstrating the robustness of the interaction. frontiersin.org This type of simulation could be invaluable for understanding how naphthoquinone bis(O-acetyloxime) might interact with biological macromolecules, should it possess any biological activity.

Another area where MD simulations have been particularly insightful is in the study of solvent effects on reaction dynamics. For instance, all-atom MD simulations combined with quantum mechanical/molecular mechanical (QM/MM) modeling have been used to investigate the influence of mixed solvent systems on the excited-state proton transfer (ESPT) of 1-naphthol (B170400) derivatives. researchgate.net These simulations revealed that the composition of the solvent, including the presence of different alcohols or isotopic substitution (H₂O vs. D₂O), significantly alters the hydrogen-bonding networks and solvation shell dynamics, which in turn affects the reaction pathways and rates. researchgate.net Given that the reactivity of the oxime and acetyl groups in naphthoquinone bis(O-acetyloxime) could be sensitive to solvent-mediated proton transfer, MD simulations would be a powerful tool for probing these effects.

The table below presents examples of how MD simulations have been applied to study the behavior of related naphthoquinone compounds.

| System Studied | Simulation Type | Key Insights | Reference |

| Naphthoquinone derivative-protein complex | All-atom MD | The protein-ligand complex remained highly stable across a range of temperatures. frontiersin.org | frontiersin.org |

| 1-Naphthol derivatives in mixed solvents | QM/MM MD | Solvent polarity and hydrogen-bonding ability significantly alter ESPT rates and mechanisms. researchgate.net | researchgate.net |

| 1-Naphthol derivatives in H₂O/D₂O mixtures | All-atom MD | Isotopic composition of the solvent alters the energy landscape of proton transfer reactions. researchgate.net | researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure by X-ray Crystallography

Single-crystal X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in naphthoquinone bis(O-acetyloxime). This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state. Key structural features of interest would include the planarity of the naphthoquinone ring system and the stereochemistry (E/Z isomerism) at the two C=N double bonds of the oxime functionalities. The orientation of the O-acetyl groups relative to the rest of the molecule would also be determined.

Illustrative Crystallographic Data Table

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions (Å) | a, b, c values to be determined |

| Unit Cell Angles (°) | α, β, γ values to be determined |

| Z (Molecules per unit cell) | To be determined |

| Key Bond Lengths (Å) | C=O, C=N, N-O, O-C(acetyl), C-C(ring) |

| Key Bond Angles (°) | Angles around the quinone ring, oxime, and acetyl groups |

| Dihedral Angles (°) | Torsion angles defining the conformation of the side chains |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For naphthoquinone bis(O-acetyloxime), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR would provide information on the chemical environment of the hydrogen atoms, with expected signals for the aromatic protons of the naphthalene (B1677914) ring and the methyl protons of the acetyl groups. The integration of these signals would confirm the proton count. ¹³C NMR would identify all unique carbon atoms, including the carbonyl and imine carbons, which are particularly diagnostic.

2D NMR techniques would be crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity between the naphthoquinone core and the O-acetyloxime moieties. Advanced techniques like solid-state NMR could provide insights into the structure and dynamics in the solid phase, which would be complementary to X-ray crystallography data.

Illustrative NMR Data Table

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Key Correlations (in 2D NMR) |

| ¹H | 7.5 - 8.5 (aromatic) | m | COSY correlations within the aromatic rings |

| ¹H | 2.0 - 2.5 (acetyl CH₃) | s | HMBC correlation to the acetyl carbonyl carbon |

| ¹³C | 170 - 180 (C=O, acetyl) | - | HMBC correlation from the acetyl methyl protons |

| ¹³C | 150 - 160 (C=N) | - | HMBC correlations from nearby aromatic protons |

| ¹³C | 120 - 140 (aromatic C) | - | HSQC correlations to directly attached aromatic protons |

| ¹³C | 20 - 25 (acetyl CH₃) | - | HSQC correlation to the acetyl methyl protons |

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of naphthoquinone bis(O-acetyloxime), which allows for the unambiguous determination of its elemental formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to elucidate its structure and identify characteristic fragmentation patterns. The loss of acetyl groups, for instance, would be an expected and diagnostic fragmentation pathway.

Illustrative Mass Spectrometry Data Table

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | To be calculated | - | Molecular ion |

| [M-CH₂CO+H]⁺ | To be calculated | - | Loss of a ketene (B1206846) molecule from an acetyl group |

| [M-CH₃COO+H]⁺ | To be calculated | - | Loss of an acetate (B1210297) radical |

| [M-2(CH₃CO)+H]⁺ | To be calculated | - | Sequential loss of two acetyl groups |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide clear evidence for the presence of key functional groups in naphthoquinone bis(O-acetyloxime). The characteristic stretching frequencies of the carbonyl (C=O) groups of the acetyl moieties and the carbon-nitrogen double bonds (C=N) of the oximes would be prominent features. Vibrations associated with the aromatic ring and the N-O bonds would also be identifiable. These techniques can also provide information about intermolecular interactions in the solid state.

Illustrative Vibrational Spectroscopy Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

| C=O (acetyl) | 1750 - 1770 | 1750 - 1770 | Stretching |

| C=N (oxime) | 1620 - 1680 | 1620 - 1680 | Stretching |

| C=C (aromatic) | 1500 - 1600 | 1500 - 1600 | Stretching |

| N-O | 900 - 970 | 900 - 970 | Stretching |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 3000 | 2850 - 3000 | Stretching |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy would be used to study the electronic transitions within the molecule. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic naphthoquinone system and n→π* transitions associated with the carbonyl and imine groups. The position and intensity of these bands provide insight into the electronic structure of the conjugated system. Fluorescence spectroscopy would determine if the molecule emits light after absorption and would characterize its emissive properties, such as the emission wavelength and quantum yield.

Illustrative Electronic Spectroscopy Data Table

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| UV-Vis | ~250-280 | To be determined | π→π* (naphthalene ring) |

| UV-Vis | ~330-360 | To be determined | π→π* (conjugated system) |

| UV-Vis | >400 | To be determined | n→π* (C=O, C=N) |

| Fluorescence | To be determined | - | - |

Structure Activity Relationship Sar and Molecular Design

Correlating Structural Features with Biological and Chemical Activities

The biological and chemical activities of naphthoquinone derivatives are intrinsically linked to their structural features. Preliminary studies on various naphthoquinone analogs have highlighted the importance of lipophilicity and the nature of functional groups in determining their efficacy. For instance, modifications to the naphthoquinone backbone can significantly alter the compound's phytotoxic activity. The introduction of different substituents at various positions on the naphthoquinone ring system allows for a systematic investigation of their impact on biological targets. While direct studies on naphthoquinone bis(O-acetyloxime) are limited, the general principles of SAR in the broader naphthoquinone class suggest that the O-acetyloxime groups would play a crucial role in its activity. These groups can influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which are critical for interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of new, unsynthesized compounds. For naphthoquinone derivatives, QSAR models have been successfully developed to predict their anticancer activities. These models often reveal that properties such as polarizability, van der Waals volume, mass, electronegativity, and dipole moment are key influencers of cytotoxic effects.

A hypothetical QSAR study on a series of analogs of naphthoquinone bis(O-acetyloxime) would involve calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activities. The resulting model could then be used to predict the activity of novel derivatives, thereby guiding the synthesis of more potent compounds. The table below illustrates the types of descriptors that would be relevant in such a study.

| Descriptor Class | Specific Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Electronegativity | Governs electrostatic interactions with target sites. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule into a binding pocket. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

| Thermodynamic | Polarizability | Affects non-covalent interactions with biological targets. |

Ligand Design Strategies Based on Naphthoquinone Bis(O-acetyloxime) Scaffold

The naphthoquinone scaffold serves as a versatile template for the design of new ligands targeting a variety of biological entities. Fragment-based QSAR approaches have been employed to understand the structural requirements for the inhibition of specific enzymes, such as Topoisomerase I, by naphthoquinone derivatives. These studies can identify which fragments of a molecule are most important for its inhibitory activity. For the naphthoquinone bis(O-acetyloxime) scaffold, ligand design strategies would focus on modifying the O-acetyloxime groups or introducing new substituents onto the naphthoquinone core to enhance binding affinity and selectivity for a particular target. For example, replacing the acetyl groups with other functionalities could modulate the compound's pharmacokinetic properties.

Computational Molecular Docking and Target Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable for understanding the potential interactions between a ligand, such as naphthoquinone bis(O-acetyloxime), and its biological target at the molecular level. In silico analyses can provide insights into the binding affinities and interaction patterns of naphthoquinone derivatives with enzymes and receptors associated with various diseases.

For instance, docking studies of naphthoquinone derivatives with protein targets have revealed the importance of specific interactions, such as hydrogen bonding and steric complementarity, for binding. A hypothetical docking study of naphthoquinone bis(O-acetyloxime) into the active site of a target protein would aim to identify key amino acid residues involved in the interaction. The results of such a study could guide the rational design of new analogs with improved binding characteristics.

The following table summarizes the types of interactions that would be analyzed in a molecular docking study of naphthoquinone bis(O-acetyloxime).

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution. | Ala, Val, Leu, Ile, Phe, Trp |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acid residues |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

Exploration of Biological Activities and Mechanisms of Action Non Clinical Focus

General Biochemical Mechanisms Associated with Naphthoquinones and Oxime Derivatives

The characteristic bicyclic structure of naphthoquinones, featuring two carbonyl groups, is a hub of chemical reactivity. This structure enables them to participate in various cellular processes, leading to significant biological consequences. researchgate.netresearchgate.net The addition of oxime groups can further modulate these activities.

A primary mechanism underlying the biological activity of naphthoquinones is their ability to undergo redox cycling. mdpi.com The quinone moiety can accept one or two electrons to form highly reactive intermediates like semiquinone or dianion radicals. mdpi.comnih.gov In the presence of molecular oxygen, these intermediates are re-oxidized to the parent quinone, a process that concurrently generates reactive oxygen species (ROS), including superoxide (B77818) anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com

This continuous generation of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov Elevated levels of ROS can inflict damage on critical cellular components. mdpi.com They can cause lipid peroxidation, leading to membrane damage, and can damage essential biomolecules like DNA and proteins, ultimately disrupting cellular signaling and leading to cell death. mdpi.comnih.gov This ability to induce oxidative imbalance is a key factor in the cytotoxic effects observed for many naphthoquinone derivatives. nih.gov

Naphthoquinones can exert genotoxic effects through multiple pathways. The ROS generated via redox cycling can cause direct oxidative damage to DNA. mdpi.comnih.gov Furthermore, due to their planar structure, some naphthoquinones can function as DNA-intercalating agents, inserting themselves between the base pairs of the DNA helix. mdpi.com This interaction can distort the DNA structure and interfere with processes like replication and transcription. mdpi.com

Additionally, naphthoquinones have been identified as poisons for topoisomerases, which are crucial enzymes that manage the topological state of DNA during cellular processes. mdpi.com For instance, 1,2-naphthoquinone (B1664529) has been shown to increase the levels of double-stranded DNA breaks generated by both human topoisomerase IIα and IIβ, acting as a covalent poison that stabilizes the enzyme-DNA cleavage complex. researchgate.net This inhibition of topoisomerase function leads to the accumulation of DNA strand breaks, a catastrophic event for the cell that can trigger cell death pathways. nih.gov

The electrophilic nature of the naphthoquinone ring allows it to react with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues, leading to protein modification and enzyme inhibition. researchgate.net This reactivity underlies a broad spectrum of enzyme inhibition.

Glutathione-Related Enzymes: Glutathione (B108866) reductase (GR) and glutathione-S-transferase (GST) are critical enzymes in cellular detoxification and redox regulation. Several naphthoquinones have been characterized as potent inhibitors of these enzymes. nih.govtandfonline.com For example, certain derivatives act as irreversible and competitive inhibitors of GR, covalently modifying cysteine residues in the active site. nih.govtandfonline.comresearchgate.net Inhibition of GST has also been demonstrated, with chlorinated amino-1,4-naphthoquinone derivatives showing significant inhibitory activity. rsc.orgresearchgate.net By disrupting glutathione metabolism, these compounds can further exacerbate oxidative stress.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. researchgate.net Naphthoquinone derivatives have been identified as a class of Hsp90 inhibitors. tandfonline.comnih.gov They are thought to bind to the ATP-binding site in the N-terminal domain of Hsp90, blocking its chaperone function and leading to the degradation of its client proteins, such as Her2. researchgate.netnih.gov

Catalase: Catalase is a key antioxidant enzyme that detoxifies hydrogen peroxide. nih.govscbt.com Certain naphthoquinone derivatives, such as lawsone (2-hydroxy-1,4-naphthoquinone) and 5-nitro-1,4-naphthoquinones, have been shown to inhibit catalase activity. nih.govnih.gov The inhibition can be noncompetitive, indicating that the inhibitor binds to a site other than the active site, inducing conformational changes that reduce the enzyme's efficacy. nih.gov This inhibition prevents the breakdown of H₂O₂ and contributes to increased intracellular ROS levels. patsnap.com

The biological activities of naphthoquinones can culminate in the disruption of essential macromolecular synthesis. This is often a secondary effect resulting from primary mechanisms like ROS-induced damage and enzyme inhibition. The widespread damage to DNA and proteins, which serve as templates and machinery for synthesis, respectively, can severely impair the production of new nucleic acids and proteins. mdpi.comnih.gov For example, DNA damage can halt the cell cycle to allow for repair, but if the damage is too extensive, it prevents DNA replication and transcription. nih.gov Similarly, oxidative damage to ribosomal components or enzymes involved in amino acid metabolism can impede protein synthesis. While not typically classified as direct inhibitors of the synthetic machinery in the manner of some antibiotics, the cumulative damage caused by naphthoquinones effectively disrupts these critical cellular processes. nih.gov

A major consequence of the multiple biochemical insults inflicted by naphthoquinones is the induction of programmed cell death. Apoptosis, or programmed cell death, is a common outcome observed in cells treated with naphthoquinone derivatives. researchgate.netnih.gov The induction of apoptosis can be triggered by various signals, including extensive DNA damage and high levels of oxidative stress. nih.govnih.gov Molecularly, this can involve the activation of caspase cascades, which are key proteases that execute the apoptotic program. nih.gov The release of cytochrome C from mitochondria, often a result of mitochondrial membrane potential collapse due to oxidative stress, is a key event in initiating the intrinsic apoptotic pathway. nih.govresearchgate.net Furthermore, treatment with certain derivatives has been shown to lead to cell cycle arrest, preventing proliferation and ultimately leading to cell death. rsc.org

In Vitro Biological Activity Assessments

The biological effects of naphthoquinone derivatives have been quantified in numerous in vitro studies, typically assessing their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for this assessment.

A study evaluating a series of 1,4-naphthoquinone (B94277) oxime derivatives reported their cytotoxic effects against five human cancer cell lines. jst.go.jpnih.gov The results, summarized in the table below, indicate that the biological activity is highly dependent on the specific chemical structure of the derivative. For instance, compound 14 was identified as a particularly potent agent against several cell lines, with an IC₅₀ value of 0.66 µM against the MDA-MB-231 breast cancer cell line. jst.go.jpnih.gov

Another study investigated the cytotoxicity of newly synthesized thiopyrano[2,3-d]thiazole derivatives incorporating a 1,4-naphthoquinone moiety. mdpi.com Compound 3.6 from this series demonstrated pronounced cytotoxic effects, especially against leukemia cell lines, with an IC₅₀ of 0.76 µM against Jurkat cells. mdpi.com

These in vitro assessments are crucial for identifying structure-activity relationships and selecting promising lead compounds for further investigation. The data consistently show that modifications to the naphthoquinone scaffold can significantly influence cytotoxic potency and selectivity across different cell types. jst.go.jpnih.gov

Evaluation in Microbial Models

Naphthoquinone derivatives have demonstrated a broad spectrum of antimicrobial activities. Their efficacy against bacteria, fungi, and parasites is a significant area of investigation.

Antibacterial Activity:

Derivatives of 1,4-naphthoquinone have shown notable antibacterial effects. For instance, juglone (B1673114) and its derivatives exhibit strong activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 0.125 µmol/L. nih.gov The antibacterial action is often attributed to the induction of reactive oxygen species (ROS), which leads to DNA damage in bacterial cells. nih.gov Some naphthoquinones have also been found to inhibit the expression of RecA, a protein crucial for DNA repair in bacteria. nih.gov

Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. jmb.or.kr For example, 4,9-dihydroxy-2,2-dimethyl-3,4-dihydronaphtho[2,3-b]pyran-5,10-dione (HMNP) showed IC50 values between 20 to 75 µM against various Gram-positive bacteria, yeasts, and fungi, but values exceeded 100 µM for Gram-negative bacteria. jmb.or.kr The difference in susceptibility is likely due to the structural variations in the cell walls of these bacterial types.

Lawsone (2-hydroxy-1,4-naphthoquinone) derivatives have been synthesized to enhance their lipophilicity and have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms of these derivatives are multifaceted, involving damage to the cell membrane, chelation of intracellular iron, and generation of ROS. nih.gov

Interactive Data Table: Antibacterial Activity of Naphthoquinone Derivatives

| Compound | Bacterium | Activity (MIC/IC50) | Reference |

| Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L (MIC) | nih.gov |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L (MIC) | nih.gov |

| 7-methyl-5-acetoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L (MIC) | nih.gov |

| HMNP | Gram-positive bacteria | 20-75 µM (IC50) | jmb.or.kr |

| HMNP | Gram-negative bacteria | >100 µM (IC50) | jmb.or.kr |

| Shikonin | MRSA strains | 7.8 to 31.2 μg/mL (MIC) | mdpi.com |

Antifungal Activity:

Naphthoquinones are also recognized for their potent antifungal properties. nih.gov The compound 2-methoxynaphthalene-1,4-dione (2-MNQ) has shown significant antifungal activity against Cryptococcus spp., with MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov Furthermore, a synergistic effect was observed when 2-MNQ was combined with Amphotericin B, a conventional antifungal drug. nih.gov

The mechanism of antifungal action for some naphthoquinones involves disruption of the cell membrane. nih.gov For example, the synthetic naphthoquinone IVS320 was found to increase the permeability of the fungal cell membrane, leading to the efflux of potassium ions and other cellular components. nih.gov This effect was not related to interactions with ergosterol, a key component of fungal cell membranes. nih.gov

Other derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi. scielo.br For instance, a bis-naphthoquinone isolated from Ceratostigma plumbaginoides showed potent activity against Candida albicans with a MIC of 0.09 μg/mL. scielo.br

Antiparasitic Activity:

A series of bis-naphthoquinone derivatives have been evaluated for their activity against parasites like Toxoplasma gondii and Trypanosoma brucei. nih.gov Certain fluorinated and furan-containing derivatives showed significant activity against T. gondii. nih.govresearchgate.net Additionally, some derivatives displayed selective activity against Leishmania major amastigotes, the intracellular form of the parasite. nih.govresearchgate.net

Studies in Non-Human Cell Lines

The cytotoxic effects of naphthoquinone derivatives against various cancer cell lines have been a major focus of research.

Derivatives of juglone and lawsone have been tested for their cytotoxicity on several human cancer cell lines, including cervix carcinoma (HeLa), ovarian carcinoma (IGROV-1), and melanoma (SK-MEL-28). nih.gov Lawsone derivatives, in particular, showed more selective cytotoxicity towards cancer cells compared to non-tumoral cells. nih.gov For instance, 2-butanoyloxy-1,4-naphthoquinone demonstrated significant apoptosis in ovarian carcinoma cells. nih.gov

Bis-naphthoquinones synthesized from lawsone and 3-hydroxy-juglone have also been evaluated for their anticancer activity against metastatic prostate cancer cell lines (DU145 and PC3). nih.gov Two of the synthesized compounds induced cytotoxicity, promoted cell cycle arrest, and inhibited cell viability in these cell lines. nih.gov

Investigation of Anti-inflammatory Effects in Cellular Systems

Naphthoquinone derivatives have been investigated for their potential to modulate inflammatory pathways in cellular models.

Several 1,4-naphthoquinone derivatives isolated from a mangrove-derived fungus demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. nih.gov The IC50 values for NO inhibition for most of these compounds were lower than that of the anti-inflammatory drug indomethacin. nih.gov

One of the compounds was found to reduce the mRNA levels of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov These findings suggest that the anti-inflammatory action of these naphthoquinone derivatives is mediated through the downregulation of these inflammatory pathways. nih.gov

In Vivo Biological Activity Studies in Non-Human Organism Models

To further understand the biological effects and potential toxicity of naphthoquinone bis(O-acetyloxime) and its analogs, researchers have utilized in vivo models.

Zebrafish Larvae Models for Ecotoxicity and Mechanistic Insight into Biological Effects

While specific studies on "naphthoquinone bis(O-acetyloxime)" in zebrafish are not prevalent in the provided results, the general class of naphthoquinones has been studied in aquatic organisms. These studies often focus on toxicity and developmental effects, which can provide insights into the broader biological impact of this class of compounds. The zebrafish model is valuable for assessing developmental toxicity and for high-throughput screening of bioactive compounds.

Other Relevant Animal Models for Biochemical Pathway Investigations

Rodent models have been instrumental in validating the in vitro findings and exploring the therapeutic potential of naphthoquinone derivatives.

A lawsone-based derivative with potent antibacterial activity against MRSA was tested in murine models of wound infection and systemic infection. nih.gov The compound demonstrated therapeutic efficacy in these models, highlighting its potential as an antimicrobial agent. nih.gov

Potential Research Applications Beyond Direct Therapeutic Use Excluding Clinical

Naphthoquinone Bis(O-acetyloxime) as Precursors in Complex Organic Synthesis

The naphthoquinone scaffold is a fundamental building block in organic synthesis, giving rise to a vast number of derivatives with diverse properties. researchgate.net Naphthoquinone oximes and their acetylated forms, such as naphthoquinone bis(O-acetyloxime), are valuable intermediates for creating more complex molecules. Low molecular weight naphthoquinones serve as starting materials for thousands of other derivatives that have been evaluated for various biological and pharmacological activities. researchgate.net

A key application lies in the synthesis of heterocyclic compounds. For instance, research has demonstrated the synthesis of novel 7, 8, and 9-membered heterocyclic compounds that incorporate oxygen and nitrogen atoms, starting from naphthoquinone-related precursors. indexcopernicus.com Furthermore, a synthetic route has been established to convert 1,5,7-trialkoxy-4-naphthols into 3-acetyl-4-naphthols, which are precursors for naturally derived naphtho[2,3-c]pyran-5,10-quinones. rsc.org The reactivity of the oxime groups in naphthoquinone bis(O-acetyloxime) provides a handle for introducing further chemical diversity, enabling the construction of intricate molecular architectures. The acylation of the oxime group is a known transformation, leading to the formation of nitroso derivatives, which can then participate in further reactions. mdpi.com

Integration into Functional Materials and Supramolecular Assemblies

The planar and aromatic nature of the naphthoquinone core makes it an attractive component for the construction of functional materials and supramolecular assemblies. While research specifically on naphthoquinone bis(O-acetyloxime) in this area is emerging, studies on related naphthalimide and naphthalocyanine derivatives highlight the potential.

For example, a 1,8-naphthalimide (B145957) conjugate of a dipeptide has been shown to exhibit J-type aggregation and form self-supported gels in mixed solvents. rsc.orgresearchgate.net This self-assembly is guided by hydrogen bonding and results in aggregation-induced emission (AIE) properties, which have applications in sensing and imaging. rsc.orgresearchgate.net Similarly, crown-substituted naphthalocyanines, which are π-extended systems related to naphthoquinones, demonstrate controllable aggregation and photophysical properties through the formation of supramolecular assemblies in the presence of specific ions. rsc.org These examples suggest that the rigid naphthoquinone framework, when appropriately functionalized, can be programmed to self-assemble into ordered structures with unique photophysical or electronic properties, making them suitable for applications in materials science.

Role in Catalysis and Reaction Development (e.g., as ligands, catalysts, or reagents)

Naphthoquinone oxime derivatives have a demonstrated role in coordination chemistry and catalysis. 1,2-Naphthoquinone-1-oxime is recognized as an important ligand capable of forming stable chelates with various metal ions, including Fe(II), Co(II), and Ni(II). researchgate.net The formation of these metal complexes can be used for the spectroscopic determination of these metals. researchgate.net The ability of the oxime group to coordinate with metals suggests that naphthoquinone bis(O-acetyloxime) could also serve as a precursor to ligands for catalysis. The electronic properties of the naphthoquinone ring can be tuned by substituents, which in turn can influence the catalytic activity of the corresponding metal complexes.

The inherent redox properties of the naphthoquinone core also suggest potential applications in redox catalysis. Naphthoquinones can undergo reversible reduction and oxidation processes, which is a key feature for many catalytic cycles. mdpi.com While direct catalytic applications of naphthoquinone bis(O-acetyloxime) are not yet widely reported, the fundamental chemistry of the parent molecule and its derivatives points towards a promising area of future research in reaction development.

Development of Biochemical Probes and Research Tools

The diverse biological activities of naphthoquinone derivatives make them valuable tools for probing biological systems and understanding disease mechanisms. By interacting with specific cellular targets, they can be used to elucidate complex biological pathways. For example, derivatives of 1,4-naphthoquinone (B94277) have been synthesized and studied as potential inhibitors of the heat shock chaperone protein Hsp90. nih.gov These compounds can be used as molecular probes to study the role of Hsp90 in cancer cell proliferation and survival.

Furthermore, the cytotoxic properties of naphthoquinone oxime derivatives against various cancer cell lines are being actively investigated. imist.manih.gov Studies on the structure-activity relationships of these compounds provide insights into the molecular features required for biological activity. nih.gov For instance, research has shown that the length of side chains and the position of substituents on the naphthoquinone ring can significantly affect their cytotoxic potency. nih.gov This information is crucial for designing more selective and potent compounds that can be used as research tools to study cancer biology, such as the mechanisms of apoptosis and cell cycle arrest. rcsi.science

Agrochemical Research (e.g., Herbicidal Agents in plant models)

Naphthoquinone derivatives have shown significant promise in the field of agrochemical research, particularly as herbicidal agents. Several studies have demonstrated the phytotoxic effects of naphthoquinones on various weed species. For example, a series of natural naphthoquinone derivatives were found to inhibit the root growth of Portulaca oleracea and Echinochloa crusgalli. nih.gov Some of these compounds exhibited superior herbicidal activities compared to the commercial herbicide atrazine. nih.gov

The mechanism of action for some of these herbicidal naphthoquinones has been identified as the inhibition of photosystem II (PS II), a key complex in plant photosynthesis. nih.gov Molecular docking studies have shown that these compounds can effectively bind to the D1 protein of PS II. nih.gov The effects of 1,4-naphthoquinone and its hydroxylated derivative, naphthazarin, on the growth and oxidative stress in maize seedlings have also been investigated, revealing their inhibitory effects on auxin-induced growth. mdpi.com This suggests that naphthoquinones can interfere with multiple physiological processes in plants, making them interesting candidates for the development of new herbicides with potentially novel modes of action.

| Compound Class | Research Application | Key Findings | References |

| Naphthoquinone Derivatives | Precursors in Organic Synthesis | Serve as starting materials for complex heterocyclic compounds and naturally derived quinones. | researchgate.netindexcopernicus.comrsc.org |

| Naphthalimide Conjugates | Functional Materials | Exhibit aggregation-induced emission and form self-assembling gels. | rsc.orgresearchgate.net |

| 1,2-Naphthoquinone-1-oxime | Ligands in Catalysis | Forms metal chelates and is used for spectroscopic determination of metals. | researchgate.net |

| 1,4-Naphthoquinone Derivatives | Biochemical Probes | Inhibit Hsp90 and are used to study cancer cell biology and apoptosis. | nih.govnih.govrcsi.science |

| Naphthoquinone Derivatives | Agrochemicals | Exhibit herbicidal activity by inhibiting photosystem II in weeds. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying naphthoquinone derivatives like bis(O-acetyloxime) in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography with densitometric detection (HPTLC-densitometry) are widely validated for quantifying 1,4-naphthoquinone derivatives. For HPLC, a C18 column with an isocratic mobile phase (e.g., 95% methanol and 0.5% chloroform) at 254 nm provides retention times (~3.5 min) and linearity (3–21 μg/ml). HPTLC-densitometry at 249 nm with silica gel plates and chloroform:methanol (8:2) mobile phase offers linearity (2500–15000 ppm/spot). Both methods meet accuracy (99–102% recovery), precision (<5% RSD), and sensitivity criteria (LOD: 163 ppm, LOQ: 495 ppm) .

Q. How can researchers optimize the synthesis of naphthoquinone derivatives to improve yield and purity?

- Methodological Answer : Reaction design should prioritize regioselective functionalization. For example, coupling naphthoquinone cores with acetyloxime groups requires controlled stoichiometry and anhydrous conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) enhances purity. Structural validation should combine NMR, FTIR, and mass spectrometry, as demonstrated in the synthesis of curcumin-naphthoquinone hybrids .

Q. What solvent systems are optimal for extracting naphthoquinone derivatives from natural or synthetic sources?

- Methodological Answer : Ethanol (96%) is superior for extracting 1,4-naphthoquinones from plant matrices (e.g., Eleutherine bulbosa), yielding 0.318% (w/w) compared to 0.092% (w/w) in water extracts. Ethanol’s polarity balances solubility and minimizes degradation of labile quinone moieties. Soxhlet extraction or ultrasonication at 40–60°C for 2–4 hours is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., O-acetyloxime substitution) influence the bioactivity of naphthoquinones?

- Methodological Answer : Substituents at the 2-position of 1,4-naphthoquinone significantly modulate bioactivity. Acetyloxime groups enhance stability and electron-withdrawing effects, potentially improving DNA intercalation or enzyme inhibition. Comparative studies using derivatives with amino, sulfur-containing, or acetyloxime groups reveal that sulfur substitutions (e.g., thiols) often show higher antibacterial activity, while acetyloxime derivatives may excel in topoisomerase inhibition due to steric and electronic interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for naphthoquinone derivatives?

- Methodological Answer : Discrepancies in bioactivity often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardized protocols (e.g., MTT assays with Staphylococcus aureus ATCC 25923 or HepG2 cells) and orthogonal validation (e.g., enzymatic vs. cellular assays for topoisomerase inhibition) are critical. Dose-response curves and Hill slope analysis help distinguish true activity from assay artifacts. Cross-referencing with structural analogs (e.g., shikonin) provides mechanistic insights .

Q. How can computational modeling guide the design of naphthoquinone-based inhibitors for therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like topoisomerase I. For naphthoquinones, phenolic hydroxyls and acetyloxime groups form hydrogen bonds with catalytic residues (e.g., Tyr723 in human topoisomerase I). QSAR models incorporating Hammett constants (σ) and logP values optimize substituent selection for membrane permeability and target affinity .

Q. What are the challenges in scaling up naphthoquinone bis(O-acetyloxime) synthesis while maintaining stereochemical integrity?

- Methodological Answer : Large-scale reactions risk racemization or oxidation. Strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) during oxime formation.

- Low-temperature (<0°C) acetylation to prevent β-elimination.

- In-line FTIR monitoring to track reaction progress and intermediate stability .

Methodological Best Practices

- Data Validation : Always cross-check HPLC/HPTLC results with spiked samples or standard additions to confirm specificity .

- Structural Confirmation : Combine -NMR (δ 7.8–8.2 ppm for quinone protons) and HRMS (e.g., [M+H] at m/z 217.18 for 2-amino-3-carboxy-1,4-naphthoquinone) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.